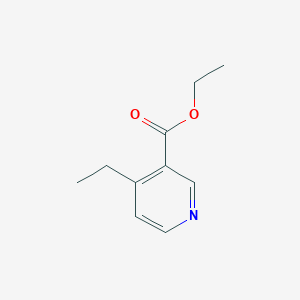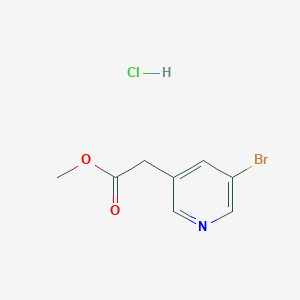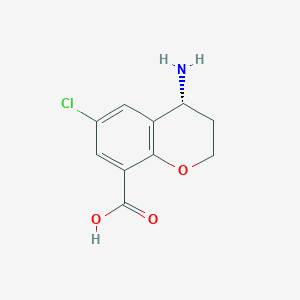![molecular formula C16H12O5 B13116884 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a biphenyl core with two oxoacetaldehyde groups attached at the 4 and 4’ positions. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate typically involves the reaction of biphenyl derivatives with oxoacetaldehyde under controlled conditions. One common method includes the use of a biphenyl precursor, which is reacted with oxoacetaldehyde in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The biphenyl core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, substituted biphenyl compounds, and various oxidized forms of the original compound .
Aplicaciones Científicas De Investigación
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism by which 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into specific binding sites, while the oxoacetaldehyde groups can form covalent bonds with target molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-([1,4-Phenylene]bis(2-oxoacetaldehyde)dihydrate: Similar structure but with a different arrangement of the oxoacetaldehyde groups.
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-oxoacetaldehyde): Another biphenyl derivative with oxoacetaldehyde groups at different positions.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C16H12O5 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
2-[4-(4-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde;hydrate |
InChI |
InChI=1S/C16H10O4.H2O/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18;/h1-10H;1H2 |
Clave InChI |
ISXCSNYYJXJBQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=O)C(=O)C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)



![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)




